molecular formula C11H12N2O2 B3368756 (2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)acetic acid CAS No. 21801-74-1

(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)acetic acid

Cat. No.: B3368756
CAS No.: 21801-74-1
M. Wt: 204.22 g/mol
InChI Key: UFSQOUQSBQLCPI-UHFFFAOYSA-N
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Description

(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)acetic acid is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing (2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)acetic acid involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale multicomponent reactions due to their efficiency and ability to produce high yields. These methods typically use readily available starting materials and standard reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound are known to block γ-aminobutyric acid receptors, leading to their use as hypnotic agents . The exact mechanism can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

21801-74-1

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)acetic acid

InChI

InChI=1S/C11H12N2O2/c1-7-3-4-10-12-8(2)9(5-11(14)15)13(10)6-7/h3-4,6H,5H2,1-2H3,(H,14,15)

InChI Key

UFSQOUQSBQLCPI-UHFFFAOYSA-N

SMILES

CC1=CN2C(=NC(=C2CC(=O)O)C)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C2CC(=O)O)C)C=C1

Origin of Product

United States

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